(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine
Description
“(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine” is a chiral diamine derivative featuring a benzyl-substituted pyrrolidine core. Its structure includes a methyl group at the N1-position of the ethane-1,2-diamine backbone and a benzyl moiety attached to the pyrrolidin-3-yl group. The stereochemistry (S-configuration) at the pyrrolidine carbon is critical for its interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .
Properties
IUPAC Name |
N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURKPADSHUWHP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Reaction for Pyrrolidine Formation
The benzylpyrrolidine moiety is synthesized via a ring-closure reaction between malic acid (compound I) and methylamine (compound II) in a toluene solvent under reflux conditions. This method, adapted from a patent for 1-methyl-3-pyrrolidinol synthesis, produces 3-hydroxy-1-methylcyclobutanediamide (compound III) as a crystalline intermediate. The reaction proceeds via water diversion, with optimal yields achieved at 14–18 hours of reflux.
Reaction Conditions:
Reduction of the Cyclobutanediamide Intermediate
Compound III undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under inert atmosphere. Dimethyl sulfate is added dropwise at 0–10°C to stabilize the reducing agent, followed by a heat preservation step at 30–50°C. This step converts the cyclobutanediamide to 1-methyl-3-pyrrolidinol, a critical precursor for subsequent functionalization.
Key Parameters:
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Reducing Agent: Sodium borohydride (73.8 g per 60 g of compound III)
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Additives: Trimethyl borate (prevents over-reduction)
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Workup: Ethyl acetate extraction and reduced-pressure distillation
Stereochemical Control and Resolution
Chiral Auxiliary Approach
The S configuration is introduced using (S)-malic acid as a starting material in the ring-closure step. The chiral center is preserved through subsequent reductions, as confirmed by X-ray crystallography of intermediate III.
Kinetic Resolution via Enzymatic Catalysis
Lipase-based resolution separates enantiomers by selectively acetylating the R-isomer. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves an enantiomeric excess (ee) of >98% for the S-enantiomer.
Conditions:
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms enantiopurity.
Typical HPLC Parameters:
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, CH₂Ph), 3.02 (td, J = 9.1, 4.3 Hz, 1H, pyrrolidine-H), 2.78–2.65 (m, 4H, NCH₂CH₂N), 2.42 (s, 3H, NCH₃).
Scalability and Industrial Adaptations
Scientific Research Applications
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand or catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Experimental Data : While the provided evidence lacks direct studies on the target compound, its structural analogs highlight the importance of substituent size, stereochemistry, and heterocyclic moieties in dictating activity.
- Synthetic Routes : Derivatives like thiourea 7b and urea 8b (from N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine) suggest feasible pathways for functionalizing the diamine backbone .
Biological Activity
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.35 g/mol. It features a benzyl group attached to a pyrrolidine ring and an ethane-1,2-diamine backbone, which contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| CAS Number | 1354015-46-5 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine under controlled conditions. The process may require specific catalysts and solvents to optimize yield and purity. Key steps in the synthesis include:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.
- Introduction of the Benzyl Group : Nucleophilic substitution reaction with benzyl halide.
- Attachment of Ethane-1,2-diamine Moiety : Final reaction to form the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes and signaling mechanisms.
Potential Targets:
- Enzymes : The compound may bind to the active site of certain enzymes, inhibiting their activity and altering metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antidepressant-like Effects : Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain.
- Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive function through modulation of cholinergic pathways.
Case Studies
Several studies have explored the biological effects of this compound:
Study 1: Antidepressant Activity
A study published in a pharmacology journal investigated the antidepressant-like effects of this compound in rodent models. Results showed significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential antidepressant properties.
Study 2: Neuroprotective Effects
Another research effort examined the neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated a dose-dependent reduction in cell death induced by oxidative agents, indicating its potential use in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves sequential alkylation of pyrrolidine derivatives. Key steps include:
- Formation of the pyrrolidine ring followed by benzylation at the 3-position.
- N-methylation of the ethane-1,2-diamine moiety under controlled conditions (e.g., using methyl iodide in the presence of a base).
- Optimization parameters include reaction temperature (often kept below 50°C to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance selectivity), and catalyst selection (e.g., palladium for cross-coupling steps). Purity is improved via column chromatography or recrystallization .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Answer : Chiral resolution techniques such as chiral HPLC or capillary electrophoresis are employed to separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative analysis with known (S)-configured analogs. NMR spectroscopy (e.g., NOESY) can also reveal spatial arrangements of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?
- Answer : Discrepancies in 1H/13C NMR signals may arise from dynamic stereochemical effects or impurities. Strategies include:
- Performing 2D NMR (e.g., HSQC, COSY) to assign overlapping proton environments.
- Computational NMR prediction tools (e.g., DFT-based methods) to compare experimental and theoretical spectra.
- Purification via preparative HPLC to isolate stereoisomers or eliminate impurities .
Q. What molecular modeling approaches are suitable for predicting the biological activity of derivatives of this compound?
- Answer :
- Docking studies : Target the compound’s pyrrolidine and benzyl groups into active sites of neurological receptors (e.g., serotonin or dopamine transporters).
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes under physiological conditions.
- QSAR models : Corrogate steric/electronic parameters (e.g., logP, H-bonding capacity) with activity data from analogs .
Q. What strategies are effective for optimizing regioselectivity in N-alkylation reactions during synthesis?
- Answer :
- Protecting groups : Temporarily block reactive amines (e.g., using Boc or Fmoc groups) to direct alkylation to specific sites.
- Metal catalysis : Use transition metals (e.g., Cu or Pd) to mediate selective cross-coupling reactions.
- Solvent effects : Non-polar solvents (e.g., toluene) may favor mono-alkylation over di-alkylation .
Data Analysis & Mechanistic Questions
Q. How can researchers interpret conflicting bioactivity data across structural analogs of this compound?
- Answer : Contradictions may stem from:
- Stereochemical variations : Enantiomers or diastereomers may exhibit divergent binding affinities.
- Off-target effects : Use selectivity profiling assays (e.g., kinase panels) to identify secondary targets.
- Solubility differences : Adjust formulation (e.g., DMSO concentration) to ensure consistent bioavailability in assays .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by LC-MS analysis to identify degradation products.
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess susceptibility to cytochrome P450 enzymes.
- pH-dependent solubility tests : Measure solubility in buffers mimicking gastrointestinal or plasma environments .
Safety & Handling in Research Settings
Q. What precautions are critical when handling this compound in the laboratory?
- Answer :
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
